molecular formula C14H11N3 B12529168 2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine

2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine

Cat. No.: B12529168
M. Wt: 221.26 g/mol
InChI Key: JACKMXICOLUOHJ-BUHFOSPRSA-N
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Description

2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine is a heterocyclic compound that features a pyrrole ring system fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine typically involves the oxidation of precursor compounds. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane . This reaction yields the desired compound with moderate efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrrole N-oxide derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or fungal enzymes, inhibiting their activity and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine is unique due to its fused pyrrole-pyridine structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for developing new compounds with diverse biological and chemical activities.

Properties

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine

InChI

InChI=1S/C14H11N3/c1-2-8-15-11(5-1)14(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,16H/b14-13+

InChI Key

JACKMXICOLUOHJ-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=C\2/C=CC=N2)/C3=CC=CN3

Canonical SMILES

C1=CC=NC(=C1)C(=C2C=CC=N2)C3=CC=CN3

Origin of Product

United States

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